BenchChemオンラインストアへようこそ!

benzyl (2S,3R)-3-hydroxy-2-methyl-azetidine-1-carboxylate

Chiral building block Stereochemical purity Enzyme inhibitor design

Benzyl (2S,3R)-3-hydroxy-2-methyl-azetidine-1-carboxylate is a chiral, N-Cbz-protected azetidine derivative with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol. It features a unique (2S,3R) absolute configuration on the azetidine ring, establishing a trans-relationship between the C2-methyl and C3-hydroxy substituents.

Molecular Formula C12H15NO3
Molecular Weight 221.256
CAS No. 2306247-38-9
Cat. No. B2674198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl (2S,3R)-3-hydroxy-2-methyl-azetidine-1-carboxylate
CAS2306247-38-9
Molecular FormulaC12H15NO3
Molecular Weight221.256
Structural Identifiers
SMILESCC1C(CN1C(=O)OCC2=CC=CC=C2)O
InChIInChI=1S/C12H15NO3/c1-9-11(14)7-13(9)12(15)16-8-10-5-3-2-4-6-10/h2-6,9,11,14H,7-8H2,1H3/t9-,11+/m0/s1
InChIKeyRRBGNZSVKCRDFF-GXSJLCMTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl (2S,3R)-3-hydroxy-2-methyl-azetidine-1-carboxylate (CAS 2306247-38-9): Chiral Azetidine Building Block for Stereospecific Synthesis


Benzyl (2S,3R)-3-hydroxy-2-methyl-azetidine-1-carboxylate is a chiral, N-Cbz-protected azetidine derivative with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol . It features a unique (2S,3R) absolute configuration on the azetidine ring, establishing a trans-relationship between the C2-methyl and C3-hydroxy substituents . This compound serves as a versatile intermediate in medicinal chemistry, where its locked stereochemistry and orthogonal N-Cbz protection enable its use in the synthesis of enzyme inhibitors, peptidomimetics, and other bioactive molecules requiring defined three-dimensional orientation [1].

Why Stereochemistry and N-Protection Prevent Simple Substitution of Benzyl (2S,3R)-3-hydroxy-2-methyl-azetidine-1-carboxylate


Substituting this compound with its diastereomers or alternative N-protected azetidine alcohols poses significant risks in stereospecific synthesis. Literature on related azetidine-based enzyme inhibitors establishes that the (2S,3R) trans-relationship is a critical determinant for biological activity, with other configurations (e.g., 2R,3R or 2S,3S) leading to substantial loss of target engagement [1]. Furthermore, the N-Cbz group is not a simple interchangeable protecting group; it has been shown to uniquely enhance the reactivity of azetidinols in Friedel-Crafts alkylation by stabilizing intermediate carbocations, a property not shared by N-Boc analogs [2]. Generic substitution of the stereochemistry or N-protecting group therefore introduces risks of synthetic failure and altered pharmacological profiles.

Quantitative Differentiation of Benzyl (2S,3R)-3-hydroxy-2-methyl-azetidine-1-carboxylate from its Closest Analogs


Stereochemical Purity: Defined (2S,3R) Configuration vs. Racemic or Alternative Diastereomers

The target compound is supplied with a defined (2S,3R) absolute configuration. In the design of β-N-acetylhexosaminidase inhibitors, the (2S,3R) trans-relationship was identified as essential for maintaining inhibitory activity; modification of this stereochemistry led to a complete loss of enzyme inhibition in cellular assays [1]. Unlike racemic mixtures of 3-hydroxy-2-methyl-azetidine-1-carboxylates, this single isomer ensures batch-to-batch consistency in stereochemical outcome, which is critical for reproducible synthesis of drug candidates.

Chiral building block Stereochemical purity Enzyme inhibitor design

N-Cbz Reactivity Advantage in Friedel-Crafts Alkylation vs. N-Boc Protected Analog

The N-Cbz group on the target compound provides a unique reactivity advantage in calcium(II)-catalyzed Friedel-Crafts alkylation. Studies show that N-Cbz azetidinols undergo successful alkylation, while the corresponding N-Boc azetidinols fail to react under identical conditions [1]. The Cbz group stabilizes the intermediate azetidine carbocation, a property not observed with the Boc analog. This directly impacts synthetic route design, as the Cbz-protected compound can be used in one-step diversification strategies that are unavailable to Boc-protected alternatives.

Synthetic methodology Protecting group strategy Carbocation stabilization

Purity and Supply Consistency: Min. 97% Assay vs. Lower-Grade Alternatives

The target compound is commercially available with a minimum purity specification of 97% (NLT 97%) , whereas some alternative suppliers of the (2R,3R) diastereomer (CAS 2306254-18-0) or the (2R,3S) enantiomer (CAS 2306254-35-1) list purity as 95%+ . This difference in guaranteed purity can impact reproducibility in sensitive synthetic steps, such as peptide coupling or transition-metal-catalyzed transformations where impurities can poison catalysts.

Quality control Purity specification Procurement standard

Molecular Descriptor Differentiation: Topological Polar Surface Area (tPSA) and Hydrogen Bond Donor/Acceptor Count vs. Non-Hydroxylated Azetidine Cbz-Esters

The target compound possesses one hydrogen bond donor (HBD) and three hydrogen bond acceptors (HBA), with a calculated topological polar surface area (tPSA) of 49.8 Ų . This contrasts with benzyl azetidine-1-carboxylate (CAS 1229705-38-7), which has 0 HBD and 2 HBA [1]. The additional hydroxy group on the target compound enhances aqueous solubility (estimated LogP of ~0.9 vs. ~1.7 for the unsubstituted analog) and provides a synthetic handle for further derivatization, such as esterification, etherification, or oxidation.

Physicochemical property Drug-likeness Lead optimization

Procurement-Ready Application Scenarios for Benzyl (2S,3R)-3-hydroxy-2-methyl-azetidine-1-carboxylate


Stereospecific Synthesis of β-N-Acetylhexosaminidase Inhibitors

The defined (2S,3R) configuration of this compound makes it a direct precursor for chiral azetidine-2-carboxylic acid amides, which have been shown to require this specific stereochemistry for inhibition of β-N-acetylhexosaminidase. The Cbz group can be removed via hydrogenolysis after amide bond formation, enabling construction of the pharmacophore. This application is directly supported by the stereochemical SAR data showing the essential nature of the 2S,3R trans-relationship [1].

Building Block for N-Carboxybenzyl Azetidinols in Cation-Mediated C–C Bond Formation

The N-Cbz protection on this azetidinol uniquely enables Friedel-Crafts and thiol alkylation reactions that fail with N-Boc analogs, as demonstrated in the Ca(II)-catalyzed synthesis of 3,3-diarylazetidines [1]. The target compound can be directly employed in these metal-catalyzed transformations without protecting group exchange, offering a strategic advantage in medicinal chemistry libraries where rapid diversification of the azetidine core is required.

Chiral Intermediate for PROTAC and ADC Linker Design

The 3-hydroxy group provides a well-defined attachment point for linker chemistry in PROTACs (Proteolysis Targeting Chimeras) or antibody-drug conjugates (ADCs). When deprotected, the free azetidine nitrogen can serve as a second attachment point, while the (2S,3R) stereochemistry imposes conformational constraints that can influence ternary complex formation efficiency. The 1-Cbz-3-hydroxyazetidine core is already recognized as a non-cleavable ADC linker scaffold, and the 2-methyl substitution in the target compound provides an additional chiral constraint for fine-tuning geometry [2].

Late-Stage Functionalization via the 3-Hydroxy Handle

The secondary alcohol at C3 allows for orthogonal derivatization relative to the Cbz-protected nitrogen. This enables sequential functionalization strategies where the hydroxy group is first converted to a leaving group (e.g., mesylate, tosylate) or oxidized to a ketone, followed by nucleophilic displacement or reductive amination at C3. The (2S,3R) configuration ensures that the stereochemical outcome of these transformations is predictable and reproducible, a critical requirement for GMP intermediate production in pharmaceutical development [1].

Quote Request

Request a Quote for benzyl (2S,3R)-3-hydroxy-2-methyl-azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.